molecular formula C12H13O4- B8401019 [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid CAS No. 113520-28-8

[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid

Cat. No.: B8401019
CAS No.: 113520-28-8
M. Wt: 221.23 g/mol
InChI Key: BHGFHTPCVUDLDS-UHFFFAOYSA-M
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Properties

CAS No.

113520-28-8

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1

InChI Key

BHGFHTPCVUDLDS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1)CC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the diester from preparation 1 (44.3 g, 177 mmol) and 2,2′-(1,3-phenylene)diacetic acid (59.2 g, 308 mmol) in ethanol (24 mL) and dioxan (290 mL) was treated dropwise with 12M hydrochloric acid (4.9 mL, 58.8 mmol). The reaction mixture was stirred and heated under reflux for 18 hours before being allowed to cool and concentrated to low volume. The reaction mixture was diluted with toluene (125 mL) and the resulting slurry filtered. The filtrate was concentrated under reduced pressure and the residue taken up in water and neutralised with sodium bicarbonate. The mixture was diluted with ethyl acetate (200 mL) and the organic layer was separated and washed with sodium bicarbonate solution (5×30 mL) and brine (50 mL). The combined aqueous extracts were acidified to pH 3 with 6M hydrochloric acid and extracted with ether (3×30 mL). The organics were combined, dried over magnesium sulphate and concentrated under reduced pressure. The residue was triturated with pentane giving the title compound as a colourless solid 10.8 g.
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
[3-(2-Ethoxy-2-oxoethyl)phenyl]acetic acid

Synthesis routes and methods II

Procedure details

A solution of preparation 1 (44.3 g, 177 mmol) and 2,2′-(1,3-phenylene)diacetic acid (59.2 g, 308 mmol) in ethanol (24 mL) and dioxan (290 mL) was treated dropwise with hydrochloric acid (12 M, 4.9 mL, 58.8 mmol). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated to low volume. The reaction mixture was diluted with toluene (125 mL) and the resulting slurry filtered. The filtrate was concentrated in vacuo and the residue taken up in water and basified with sodium bicarbonate until pH neutral. The mixture was diluted with ethyl acetate (200 mL) and the organic layer was separated and washed with sodium bicarbonate solution (5×30 ml) and brine (50 mL). The combined aqueous extracts were acidified to pH 3 with 6M hydrochloric acid and extracted with diethylether (3×30 mL). The organics were combined, dried (MgSO4) and concentrated in vacuo. The residue was triturated with pentane to yield a colourless solid (10.8 g). 1HNMR (CD3OD, 400 MHz) δ: 1.25 (3H, t), 3.60 (2H, m), 3.63 (2H, m), 4.15 (2H, q), 7.18–7.32 (4H, m); LRMS ESI m/z 245 [M+Na]+
[Compound]
Name
1
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
solid

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